methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate
CAS No.: 1210-63-5
Cat. No.: VC2680324
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210-63-5 |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |
| Standard InChI Key | BQLJXYIXNSXXPF-UHFFFAOYSA-N |
| SMILES | COC(=O)CCN1C2=CC=CC=C2SC1=O |
| Canonical SMILES | COC(=O)CCN1C2=CC=CC=C2SC1=O |
Introduction
Chemical Identity and Basic Properties
Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate is characterized by its distinct chemical structure featuring a benzothiazole ring system with an attached methyl propanoate group. The compound is primarily used in research settings for the development of pharmaceuticals and biological studies. It is identified by several key identifiers in chemical databases and literature.
Table 1: Chemical Identity and Basic Properties
| Parameter | Value |
|---|---|
| CAS Number | 1210-63-5 |
| IUPAC Name | methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| PubChem CID | 56736919 |
| Standard InChI | InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |
| Standard InChIKey | BQLJXYIXNSXXPF-UHFFFAOYSA-N |
| SMILES | COC(=O)CCN1C2=CC=CC=C2SC1=O |
| Physical Appearance | Solid crystalline material |
Structural Characteristics
The compound consists of a benzothiazole ring system substituted at the nitrogen atom with a methyl propanoate group. The benzothiazole portion provides structural rigidity, while the methyl propanoate side chain offers functionality for potential modifications and interactions with biological targets.
Structural Elements
The molecular structure features several key elements:
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A benzothiazole core (fused benzene and thiazole rings)
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A carbonyl group at the 2-position of the thiazole ring
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A methyl ester propanoate chain attached to the nitrogen atom
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A planar aromatic system with potential for π-π interactions
Physicochemical Properties
Table 2: Physicochemical Properties
Synthesis Methods
Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate can be synthesized through various organic chemistry methodologies. The most common approach involves the condensation of benzothiazole derivatives with appropriate propanoic acid derivatives.
Crystal Structure
The crystal structure of methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate has been determined and deposited in crystallographic databases. X-ray crystallography studies provide valuable information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding its potential interactions with biological targets.
Crystallographic Data
Crystal structure data is available in databases with the CCDC Number 226936 . Based on similar compounds, the benzothiazole unit adopts a nearly planar conformation, with slight deviations observed for the attached substituents.
In related compounds, key bond lengths have been observed:
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The S1-C7 bond distance [approximately 1.776(3)Å] is typically longer than the S1-C6 bond distance [approximately 1.742(3)Å], which can be attributed to steric interactions .
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The carbonyl C=O bond length is approximately 1.22 Å, consistent with typical carbonyl bond lengths.
Biological Activities and Applications
| Biological Activity | Observation | Potential Application |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | Antibacterial and antifungal agents |
| Anti-inflammatory | Reduction of inflammatory markers | Anti-inflammatory drugs |
| Antioxidant | Free radical scavenging activity | Prevention of oxidative stress-related diseases |
Research Applications
The compound is primarily used for research purposes to:
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Develop structure-activity relationships for benzothiazole derivatives
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Synthesize libraries of compounds for high-throughput screening
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Serve as an intermediate in the synthesis of more complex molecules
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Study reaction mechanisms involving heterocyclic compounds
Comparison with Related Compounds
Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate belongs to a family of structurally related compounds that share the benzothiazole core but differ in their substituents.
Table 4: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate | C₁₁H₁₁NO₃S | 237.28 g/mol | Reference compound |
| 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | C₁₀H₉NO₃S | 223.25 g/mol | Free acid instead of methyl ester |
| 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | C₁₀H₉NO₄ | 207.18 g/mol | Oxygen replaces sulfur in the heterocycle |
| Methyl 3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate | C₁₁H₁₀ClNO₃S | 271.7 g/mol | Additional chlorine at position 5 |
Structure-Activity Relationships
The biological activity of benzothiazole derivatives is influenced by several structural features:
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The nature of the substituents on the benzene ring
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The presence and position of halogen atoms
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The length and type of alkyl chain
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The presence of additional functional groups
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